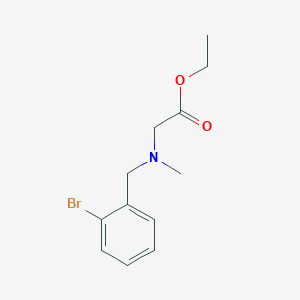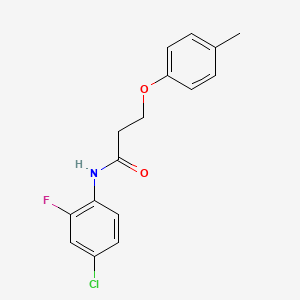
ethyl N-(2-bromobenzyl)-N-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-bromobenzyl)-N-methylglycinate, commonly known as ethyl bromopyruvate (EBP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. EBP is a derivative of pyruvic acid and has been found to exhibit strong anti-tumor activity in various cancer cell lines.
Mécanisme D'action
The mechanism of action of ethyl N-(2-bromobenzyl)-N-methylglycinate involves the inhibition of LDH activity, which leads to a decrease in the production of ATP, the energy source for cancer cell growth. This results in the activation of the AMP-activated protein kinase (AMPK) pathway, which induces apoptosis in cancer cells. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which further enhances the apoptotic effect.
Biochemical and Physiological Effects:
ethyl N-(2-bromobenzyl)-N-methylglycinate has been found to exhibit strong anti-tumor activity in various cancer cell lines such as breast cancer, lung cancer, pancreatic cancer, and liver cancer. It has also been found to have a low toxicity profile, making it a promising candidate for cancer therapy. ethyl N-(2-bromobenzyl)-N-methylglycinate has been shown to induce apoptosis in cancer cells by activating the AMPK pathway, inhibiting LDH activity, and inhibiting the expression of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl N-(2-bromobenzyl)-N-methylglycinate is its low toxicity profile, which makes it a promising candidate for cancer therapy. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been found to enhance the effectiveness of chemotherapy drugs, which could lead to better treatment outcomes for cancer patients. However, one of the limitations of ethyl N-(2-bromobenzyl)-N-methylglycinate is its low solubility in water, which could affect its bioavailability and limit its effectiveness in vivo.
Orientations Futures
For research on ethyl N-(2-bromobenzyl)-N-methylglycinate include exploring its potential as a combination therapy, investigating its effects on cancer stem cells, and developing novel drug delivery systems.
Méthodes De Synthèse
Ethyl N-(2-bromobenzyl)-N-methylglycinate can be synthesized by the reaction of ethyl glycinate hydrochloride with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at a temperature of 50-60°C for 24 hours. The resulting product is then purified by column chromatography using a solvent system of ethyl acetate and hexane.
Applications De Recherche Scientifique
Ethyl N-(2-bromobenzyl)-N-methylglycinate has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been shown to inhibit the activity of lactate dehydrogenase (LDH), an enzyme that is overexpressed in cancer cells and is involved in the production of energy for cancer cell growth. In addition, ethyl N-(2-bromobenzyl)-N-methylglycinate has been found to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
ethyl 2-[(2-bromophenyl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-12(15)9-14(2)8-10-6-4-5-7-11(10)13/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLQOSYCQLIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-bromophenyl)methyl-methylamino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)






![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)